molecular formula C13H13N3O3 B294092 N-[2-(2-furoylamino)ethyl]-2-pyridinecarboxamide

N-[2-(2-furoylamino)ethyl]-2-pyridinecarboxamide

Katalognummer B294092
Molekulargewicht: 259.26 g/mol
InChI-Schlüssel: QQQJLARQZXJOEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FK866 was first discovered in 2004 by researchers at the German Cancer Research Center (DKFZ) in Heidelberg. It was found to selectively inhibit the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the biosynthesis of NAD+. NAD+ is a vital cofactor involved in numerous cellular processes, including energy metabolism, gene expression, and DNA repair.

Wirkmechanismus

FK866 works by inhibiting NAMPT, the rate-limiting enzyme in the biosynthesis of NAD+. This leads to a depletion of intracellular NAD+ levels, which in turn leads to a disruption of cellular processes that rely on NAD+ as a cofactor. This disruption ultimately leads to cell death in cancer cells and a reduction in inflammation and metabolic dysfunction.
Biochemical and physiological effects:
FK866 has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the mitochondrial apoptotic pathway. In inflammation, it reduces the production of pro-inflammatory cytokines by inhibiting the NF-kappaB signaling pathway. In metabolic disorders, it improves glucose tolerance and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) signaling pathway.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using FK866 in lab experiments is its specificity for NAMPT. This allows for a more targeted approach to studying the effects of NAD+ depletion on cellular processes. However, one limitation of using FK866 is its potential toxicity, as it has been shown to induce cell death in non-cancer cells at high concentrations.

Zukünftige Richtungen

There are several future directions for research on FK866. One area of interest is the development of combination therapies that incorporate FK866 with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of novel NAMPT inhibitors that may have improved efficacy and safety profiles compared to FK866. Additionally, further research is needed to better understand the mechanism of action of FK866 and its potential applications in other disease states.

Synthesemethoden

The synthesis of FK866 involves several steps, including the reaction of 2-pyridinecarboxylic acid with 2-aminoethanol to form the intermediate 2-(2-pyridyl)ethylamine. This intermediate is then reacted with furoyl chloride to form the final product, N-[2-(2-furoylamino)ethyl]-2-pyridinecarboxamide.

Wissenschaftliche Forschungsanwendungen

FK866 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and metabolic disorders. In cancer, FK866 has been shown to induce apoptosis (cell death) in a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit tumor growth in animal models of cancer.
In inflammation, FK866 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. It has also been shown to reduce inflammation in models of rheumatoid arthritis and multiple sclerosis.
In metabolic disorders, FK866 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity.

Eigenschaften

Molekularformel

C13H13N3O3

Molekulargewicht

259.26 g/mol

IUPAC-Name

N-[2-(furan-2-carbonylamino)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C13H13N3O3/c17-12(10-4-1-2-6-14-10)15-7-8-16-13(18)11-5-3-9-19-11/h1-6,9H,7-8H2,(H,15,17)(H,16,18)

InChI-Schlüssel

QQQJLARQZXJOEP-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)NCCNC(=O)C2=CC=CO2

Kanonische SMILES

C1=CC=NC(=C1)C(=O)NCCNC(=O)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.